2-[4-[2-(2,4-Difluorophenyl)cyclopropanecarbonyl]-1,4-diazepan-1-yl]acetamide

Catalog No.
S7881954
CAS No.
M.F
C17H21F2N3O2
M. Wt
337.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-[2-(2,4-Difluorophenyl)cyclopropanecarbonyl]-...

Product Name

2-[4-[2-(2,4-Difluorophenyl)cyclopropanecarbonyl]-1,4-diazepan-1-yl]acetamide

IUPAC Name

2-[4-[2-(2,4-difluorophenyl)cyclopropanecarbonyl]-1,4-diazepan-1-yl]acetamide

Molecular Formula

C17H21F2N3O2

Molecular Weight

337.36 g/mol

InChI

InChI=1S/C17H21F2N3O2/c18-11-2-3-12(15(19)8-11)13-9-14(13)17(24)22-5-1-4-21(6-7-22)10-16(20)23/h2-3,8,13-14H,1,4-7,9-10H2,(H2,20,23)

InChI Key

JXYKPQASZHLAPP-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)C(=O)C2CC2C3=C(C=C(C=C3)F)F)CC(=O)N

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2C3=C(C=C(C=C3)F)F)CC(=O)N
2-[4-[2-(2,4-Difluorophenyl)cyclopropanecarbonyl]-1,4-diazepan-1-yl]acetamide is a chemical compound that has been a subject of scientific research for its various physical, chemical, and biological properties. It is also known as the PF-06648671 compound that belongs to the family of diazepane amides. This paper will provide a comprehensive analysis of various aspects related to this compound, including its definition, properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications in different fields of research and industry, limitations, and future directions.
2-[4-[2-(2,4-Difluorophenyl)cyclopropanecarbonyl]-1,4-diazepan-1-yl]acetamide is a chemical compound that belongs to the class of diazepane amides. Diazepane amides are a type of compounds that have a unique structure of a seven-membered diazepane ring that is connected to various functional groups. The PF-06648671 compound has a molecular formula of C18H23F2N3O2 and a molecular weight of 357.4 g/mol.
The PF-06648671 compound is a white to off-white crystalline solid that is soluble in various solvents such as methanol, acetonitrile, and dimethyl sulfoxide. It has a melting point of around 153-154°C and a boiling point of around 592.9°C at 760 mmHg. The compound is stable under normal conditions and is not reactive to air or moisture.
The PF-06648671 compound can be synthesized by various methods, including amide bond formation, carbonyl activation, and intramolecular cyclization. One such method involves the reaction of 2-(2,4-difluorophenyl)cyclopropanecarbonyl chloride with 1,4-diazepan-2-amine followed by acetylation of the resulting compound with acetic anhydride. The synthesized compound can be characterized by various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography.
Various analytical methods can be used to analyze the PF-06648671 compound, including liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These techniques can provide information about the purity, identity, and quantity of the compound.
The PF-06648671 compound has shown potential for use in various biological applications, including as an activator of the human liver X receptor (LXR) and a potential treatment for Alzheimer's disease. LXR is a nuclear receptor that plays a crucial role in regulating lipid homeostasis and inflammation. The compound has also shown anti-inflammatory and anti-cancer properties in preclinical studies.
The toxicity and safety of the PF-06648671 compound have been evaluated in preclinical studies. The results have shown that the compound has low toxicity and is safe for use in scientific experiments. However, further studies are needed to determine its toxicity and safety in humans.
The PF-06648671 compound has potential applications in various fields of research and industry, including drug discovery, medicinal chemistry, and chemical biology. It can be used as a tool compound to study the biological functions of LXR and to develop new drugs for the treatment of various diseases.
The current state of research on the PF-06648671 compound is in the preclinical stage, where it is being evaluated for its various biological properties and potential applications. Further studies are needed to determine its efficacy and safety in humans.
The PF-06648671 compound has potential implications in various fields of research and industry, including drug discovery, medicinal chemistry, and chemical biology. It can be used as a tool compound to study the biological functions of LXR and to develop new drugs for the treatment of various diseases.
There are some limitations associated with the PF-06648671 compound, including its low solubility and its potential toxicity in humans. Future directions of research on this compound could focus on developing new derivatives with improved solubility and lower toxicity. Other areas of research could include investigating its potential applications in other fields, such as materials science and biotechnology.
In conclusion, the PF-06648671 compound is a chemical compound that has shown potential for use in various biological applications. Its properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, limitations, and future directions have been discussed in this paper. Further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in other fields.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

337.16018325 g/mol

Monoisotopic Mass

337.16018325 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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